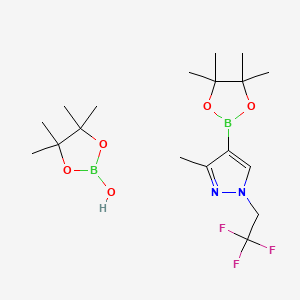
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole is a complex organic compound that features both boron and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid with a diol under dehydrating conditions.
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound.
Coupling of the two moieties: The final step involves coupling the dioxaborolane and pyrazole rings, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids or esters, while substitution reactions could introduce a wide range of functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
Boronic acids and esters: These compounds share the boron moiety and have similar reactivity.
Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
属性
分子式 |
C18H31B2F3N2O5 |
|---|---|
分子量 |
434.1 g/mol |
IUPAC 名称 |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C12H18BF3N2O2.C6H13BO3/c1-8-9(6-18(17-8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13;1-5(2)6(3,4)10-7(8)9-5/h6H,7H2,1-5H3;8H,1-4H3 |
InChI 键 |
VZGQRGZYTLPGEP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC(F)(F)F.B1(OC(C(O1)(C)C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)


![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
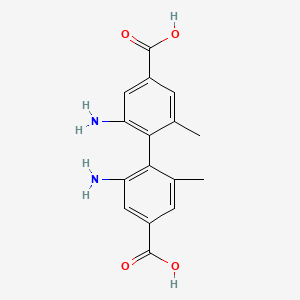

![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
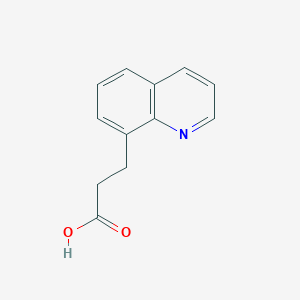
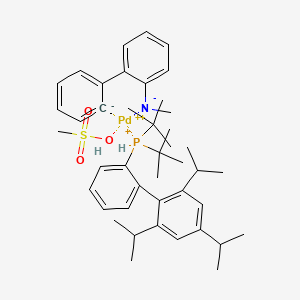
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
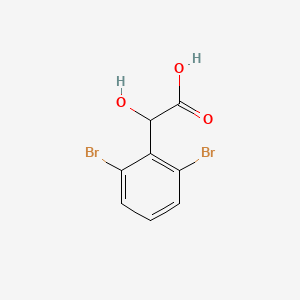
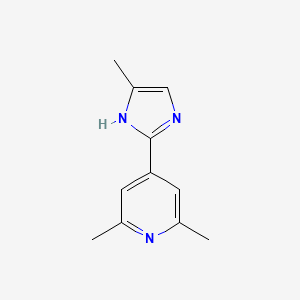
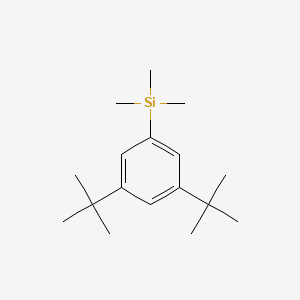
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
